![molecular formula C11H16ClF3N2O3S B2910765 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1856073-80-7](/img/structure/B2910765.png)
1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound used in scientific research for its unique properties. It is a sulfonyl chloride derivative and a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves the inhibition of this compound. This enzyme is responsible for the breakdown of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of this compound leads to an increase in the levels of EETs, which have anti-inflammatory, vasodilatory, and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of this compound leads to an increase in the levels of EETs, which have anti-inflammatory, vasodilatory, and analgesic effects. This compound has also been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
The advantages of using 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride in lab experiments include its potent inhibitory activity against this compound, high yield and purity in synthesis, and its potential therapeutic applications. However, the limitations include its high cost and the need for specialized equipment and expertise in handling and storage.
将来の方向性
There are several future directions for research on 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride. These include:
1. Further studies on the therapeutic potential of this compound in various diseases, including hypertension, diabetes, and inflammation.
2. Development of new analogs and derivatives of this compound with improved pharmacological properties.
3. Investigation of the safety and toxicity of this compound in animal models and clinical trials.
4. Exploration of the potential use of this compound in combination with other drugs for synergistic effects.
Conclusion
In conclusion, this compound is a potent inhibitor of this compound with potential therapeutic applications in various diseases. Its unique properties and mechanism of action make it an important compound for scientific research. Further studies are needed to fully understand its therapeutic potential and to develop new analogs and derivatives with improved pharmacological properties.
合成法
The synthesis of 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves a multistep process. The starting material is 3,3,3-trifluoropropyl alcohol, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and catalysts, including sodium hydride, potassium carbonate, and triethylamine. The final product is obtained in high yield and purity.
科学的研究の応用
1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of this compound, an enzyme that plays a crucial role in the metabolism of fatty acids. Inhibition of this compound has been shown to have beneficial effects in various diseases, including hypertension, diabetes, and inflammation. This compound has also been studied for its potential use in treating pain and cancer.
特性
IUPAC Name |
1-(2-methylpropyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-8(2)5-17-6-10(21(12,18)19)9(16-17)7-20-4-3-11(13,14)15/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGSSYOGZRSSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCCC(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
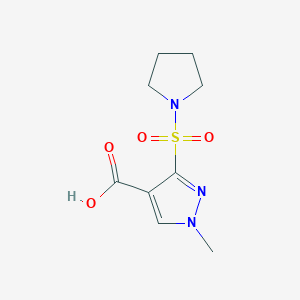
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2910683.png)
![tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2910685.png)
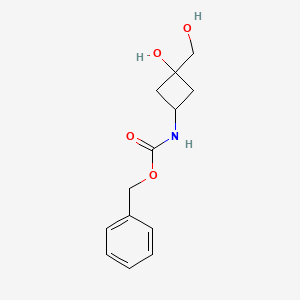
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910687.png)
![1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2910689.png)
![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2910691.png)
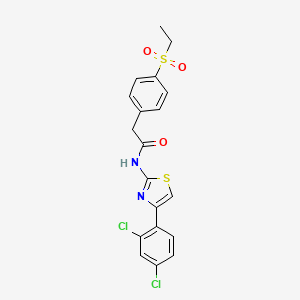
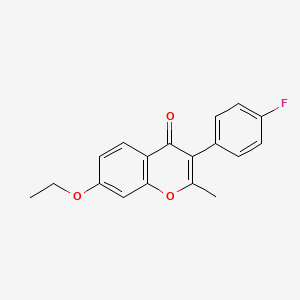
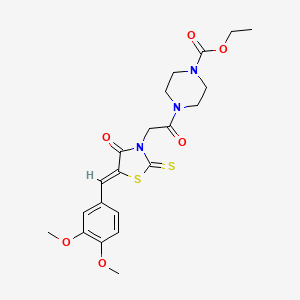

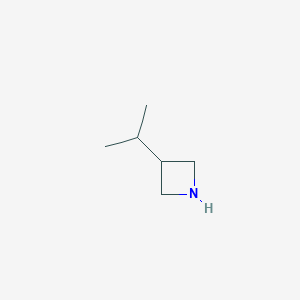

![Propan-2-yl 2-[5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2910702.png)
